

An In-depth Technical Guide to 4-Bromo-3-methylaniline

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Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

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This technical guide provides essential information on **4-Bromo-3-methylaniline**, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, spectral information, and a general experimental protocol for its synthesis.

Core Chemical Properties

4-Bromo-3-methylaniline, also known as 4-bromo-m-toluidine, is an aromatic amine with a bromine and a methyl substituent on the benzene ring.^{[1][2]} It is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1]

Table 1: Physicochemical Properties of **4-Bromo-3-methylaniline**

Property	Value
Molecular Formula	C7H8BrN[1][3][4][5]
Molecular Weight	186.05 g/mol [3][4][5]
Monoisotopic Mass	184.98401 Da[1][3]
CAS Number	6933-10-4[1][3]
Appearance	White to off-white crystalline solid[1]
Melting Point	80-82 °C[6]
Boiling Point	240 °C[2][6]
Synonyms	4-Bromo-m-toluidine, 3-Methyl-4-bromoaniline, 5-Amino-2-bromotoluene[3]

Experimental Protocols

The following section details a general protocol for the synthesis of **4-Bromo-3-methylaniline** via the bromination of an aromatic compound. This is a representative procedure and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of **4-Bromo-3-methylaniline** from an Aromatic Precursor

This protocol describes a general method for the bromination of an aromatic amine.

Materials:

- Aromatic amine precursor (e.g., m-toluidine) (1 mmol)
- o-xylylene bis(triethylammonium tribromide) (OXBTEATB) (0.5 mmol, 0.233 g)
- Acetonitrile (5 mL)
- Dichloromethane (20 mL)
- Water (15 mL)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel
- n-hexane and ethyl acetate (for column chromatography)

Procedure:

- A solution of the aromatic compound (1 mmol) in acetonitrile (5 mL) is prepared in a flask with a magnetic stirrer.^[4]
- To this solution, OXBTEATB (0.233 g, 0.5 mmol) is added, and the mixture is stirred at room temperature.^[4]
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using an eluent of n-hexane/ethyl acetate (5/1).^[4]
- Upon completion, the reaction mixture is filtered to remove OXBTEAB.^[4]
- The filtrate is transferred to a separatory funnel and extracted with water (15 mL) and dichloromethane (20 mL).^[4]
- The organic layer is collected and dried over anhydrous Na_2SO_4 .^[4]
- The solvent is removed under reduced pressure using a rotary evaporator.^[4]
- The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.^[4]

Spectral Information

A variety of spectroscopic techniques are used to characterize **4-Bromo-3-methylaniline**.

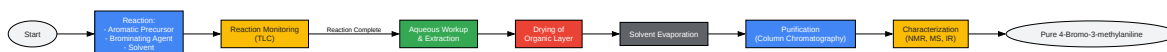
These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are used to confirm the structure of the molecule.^[7]

- Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the compound and its fragments.[3]
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[3][8]
- Raman Spectroscopy: Offers complementary vibrational information to IR spectroscopy.[3]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent purification of **4-Bromo-3-methylaniline**.



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Caption: General workflow for the synthesis and purification of **4-Bromo-3-methylaniline**.

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